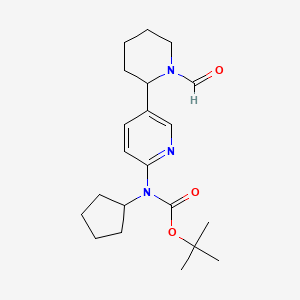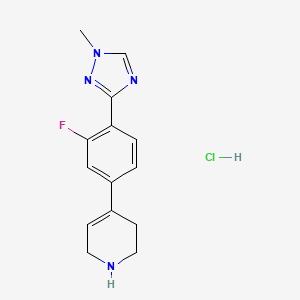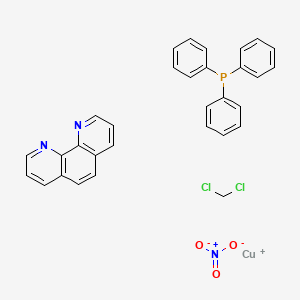![molecular formula C18H16N2O5S B11825178 3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)
3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[310]hexane-1-carbaldehyde is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This method provides access to valuable bicyclic scaffolds with three contiguous stereocenters.
Chemical Reactions Analysis
3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metallocarbenes, diazos, sulfonyl hydrazones, and ylides . The major products formed from these reactions are often chiral synthetic intermediates, which are valuable in the synthesis of complex organic molecules .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and medicinal chemistry. It serves as a highly useful chiral building block in organic synthesis due to its unique chemical reactivity for fragmentation and rearrangement . Additionally, it has been applied in the synthesis of bioactive compounds and natural products, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde involves intramolecular radical cyclopropanation of unactivated alkenes with a simple α-methylene group of aldehydes as the C1 source . This process is facilitated by a Cu(I)/secondary amine cooperative catalyst, enabling the single-step construction of the bicyclo[3.1.0]hexane skeleton with excellent efficiency . The reaction proceeds through a stepwise radical process, providing an attractive approach for the construction of enantioenriched bicyclo[3.1.0]hexanes .
Comparison with Similar Compounds
3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can be compared to other similar compounds, such as 2-azabicyclo[3.2.1]octane and 3-azabicyclo[3.1.1]heptane . These compounds share similar bicyclic structures but differ in their chemical reactivity and applications. For instance, 2-azabicyclo[3.2.1]octane is known for its potential in drug discovery, while 3-azabicyclo[3.1.1]heptane is used as a synthetic intermediate in various organic reactions . The unique structure and reactivity of this compound make it a valuable compound in the synthesis of complex organic molecules and bioactive compounds.
Properties
Molecular Formula |
C18H16N2O5S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(4-nitrophenyl)sulfonyl-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde |
InChI |
InChI=1S/C18H16N2O5S/c21-13-17-10-18(17,14-4-2-1-3-5-14)12-19(11-17)26(24,25)16-8-6-15(7-9-16)20(22)23/h1-9,13H,10-12H2 |
InChI Key |
FLAMVVWHJCAGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea](/img/structure/B11825095.png)
![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B11825108.png)


![1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11825130.png)



![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)




![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)
